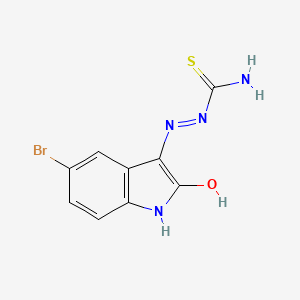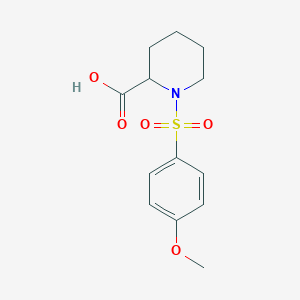
5-Bromoisatin, 3-thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoisatin, 3-thiosemicarbazide is a compound that combines the structural features of 5-bromoisatin and thiosemicarbazide. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The presence of both bromine and thiosemicarbazide moieties in its structure contributes to its unique chemical reactivity and biological efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromoisatin typically involves the bromination of isatin. One common method is the treatment of isatin with pyridinium bromochromate (PBC) in an acetic acid medium . The reaction is carried out by heating the mixture at 90°C for 20 minutes, followed by extraction with ether and purification.
For the synthesis of 3-thiosemicarbazide derivatives, thiosemicarbazide is reacted with the carbonyl group of 5-bromoisatin. This reaction typically occurs under mild conditions, often in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for 5-bromoisatin, 3-thiosemicarbazide are not well-documented in the literature. the general principles of organic synthesis, such as large-scale bromination and condensation reactions, can be applied to produce this compound in bulk.
Chemical Reactions Analysis
Types of Reactions
5-Bromoisatin, 3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The bromine atom in 5-bromoisatin can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted isatin and thiosemicarbazide derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Biology: The compound exhibits significant antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 5-bromoisatin, 3-thiosemicarbazide involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloroisatin, 3-thiosemicarbazide
- 5,7-Dibromoisatin, 3-thiosemicarbazide
- Isatin, 3-thiosemicarbazide
Uniqueness
5-Bromoisatin, 3-thiosemicarbazide is unique due to the presence of the bromine atom, which enhances its biological activity compared to other halogenated derivatives . The combination of bromine and thiosemicarbazide moieties provides a synergistic effect, making it more potent in various applications .
Properties
IUPAC Name |
(5-bromo-2-hydroxy-1H-indol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4OS/c10-4-1-2-6-5(3-4)7(8(15)12-6)13-14-9(11)16/h1-3,12,15H,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAKCQDISKEWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)O)N=NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2{E})-piperidin-2-ylidene(6,7,8,9-tetrahydro-5{H}-[1,2,4]triazolo[4,3-{a}]azepin-3-yl)acetonitrile](/img/structure/B2733975.png)
![1,6,7-Trimethyl-8-{2-[4-benzylpiperidyl]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2733976.png)

![3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2733978.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide](/img/structure/B2733979.png)
![N-(1-cyanocyclopentyl)-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2733982.png)


![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2733986.png)



![3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B2733990.png)
